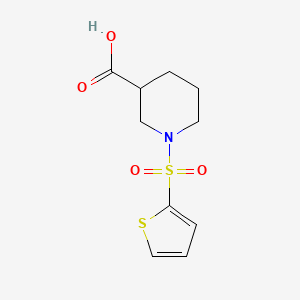
1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C10H13NO4S2 and a molecular weight of 275.35 . It’s important to note that this is a different compound from the one you asked about, and the properties may not be the same.
Molecular Structure Analysis
The InChI code for “1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid” is 1S/C10H13NO4S2/c12-10(13)8-3-5-11(6-4-8)17(14,15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H,12,13) . This code represents the molecular structure of the compound.Applications De Recherche Scientifique
Synthesis and Catalysis
1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid derivatives are employed in the synthesis of complex molecules due to their reactivity and functional group compatibility. For example, a study highlights the preparation of Fe3O4-SA-PPCA, a nanomagnetic reusable catalyst, for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinoline derivatives, showcasing the utility of such compounds in catalyzing organic transformations with good yields and reusability (Ghorbani‐Choghamarani & Azadi, 2015).
Anticancer Agents
Compounds derived from piperidine-4-carboxylic acid ethyl ester, closely related to 1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid, have been evaluated as potential anticancer agents. A study synthesized a series of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, demonstrating significant anticancer activity against specific cancer cell lines, indicating the potential therapeutic applications of these derivatives in cancer treatment (Rehman et al., 2018).
Preparation of Sulfur-Nitrogen Heterocycles
Piperidine-1-sulphenyl chloride, a derivative related to 1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid, has been utilized as a sulfur-transfer reagent in reactions with diamines, leading to the preparation of various sulfur-nitrogen heterocycles. This application demonstrates the compound's role in synthesizing heterocyclic compounds, which are important in pharmaceutical chemistry and material science (Bryce, 1984).
Glycomimetics Synthesis
1-Thio-D-glucopyranose derivatives, including sulfonates, sulfenamides, and sulfonamides, have been synthesized for potential use in enzyme inhibition studies. These compounds, related to the chemical structure of interest, showcase the application of sulfur-containing compounds in developing glycomimetics, which might inhibit or modify enzymatic carbohydrate processing (Knapp, Darout, & Amorelli, 2006).
Chemoselective Synthesis
A study on the chemoselective synthesis of aryl carboxamido sulfonic acid derivatives, closely related to 1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid, demonstrates the importance of such compounds in synthesizing key structures in modern organic chemistry. This includes the preparation of inhibitors of isocitrate dehydrogenase mutants related to tumorigenesis, highlighting the compound's role in medicinal chemistry (Yang et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
1-thiophen-2-ylsulfonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c12-10(13)8-3-1-5-11(7-8)17(14,15)9-4-2-6-16-9/h2,4,6,8H,1,3,5,7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITOUJDZVRPURH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2879785.png)
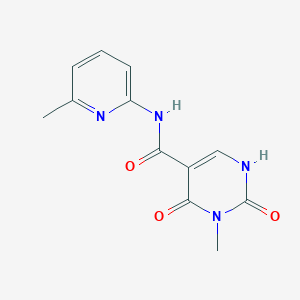
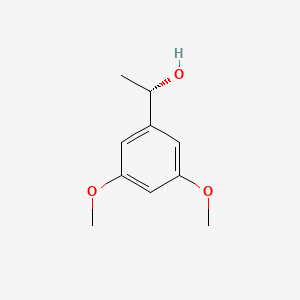

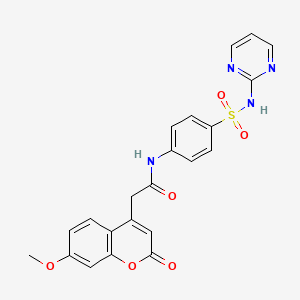
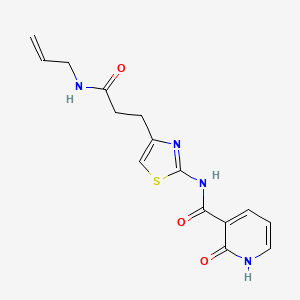
![2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2879795.png)
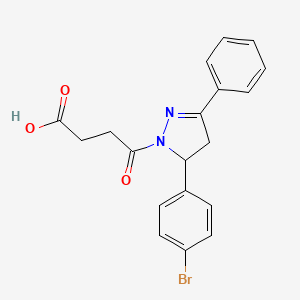
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2879797.png)
![ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2879799.png)
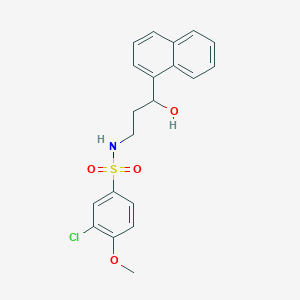
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2879801.png)
